molecular formula C12H10BrFO2 B8620522 5-(2-Bromo-4-fluoro-phenyl)-cyclohexane-1,3-dione

5-(2-Bromo-4-fluoro-phenyl)-cyclohexane-1,3-dione

Cat. No. B8620522
M. Wt: 285.11 g/mol
InChI Key: HKOHPWVRDJZEGE-UHFFFAOYSA-N
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Patent
US08592430B2

Procedure details

The title compound was prepared from 4-(2-bromo-4-fluoro-phenyl)-but-3-en-2-one (34 g, 142 mmol), stage 1, following the procedure describing the synthesis of 5-(2-methoxy-phenyl)-cyclohexane-1,3-dione (example 1/a stage 2).
Name
4-(2-bromo-4-fluoro-phenyl)-but-3-en-2-one
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH:9]=[CH:10][C:11](=[O:13])[CH3:12].C[O:15][C:16]1C=CC=C[C:17]=1C1CC(=O)CC(=O)C1>>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH:9]1[CH2:17][C:16](=[O:15])[CH2:12][C:11](=[O:13])[CH2:10]1

Inputs

Step One
Name
4-(2-bromo-4-fluoro-phenyl)-but-3-en-2-one
Quantity
34 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)F)C=CC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC=C1)C1CC(CC(C1)=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)F)C1CC(CC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.